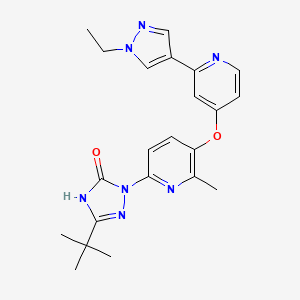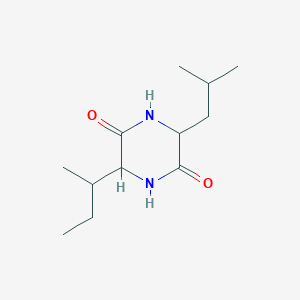
Cyclo(Ile-Leu)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo-(Leu-Ile) is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclo(Ile-Leu) can be synthesized through various methods, including solution-phase synthesis and solid-phase peptide synthesis. One common approach involves the coupling of isoleucine and leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of cyclo(Ile-Leu) often involves fermentation processes using microbial strains that naturally produce cyclic dipeptides. For instance, certain strains of Streptomyces and Bacillus are known to produce cyclo(Ile-Leu) as secondary metabolites. The fermentation broth is then subjected to extraction and purification processes, such as solid-phase extraction and high-performance liquid chromatography (HPLC), to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(Ile-Leu) can undergo various chemical reactions, including:
Oxidation: Cyclo(Ile-Leu) can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of cyclo(Ile-Leu) with additional oxygen-containing functional groups.
Reduction: Reduced forms of cyclo(Ile-Leu) with fewer double bonds or carbonyl groups.
Substitution: Substituted cyclo(Ile-Leu) derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Cyclo(Ile-Leu) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in microbial communication and quorum sensing.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of cyclo(Ile-Leu) involves its interaction with specific molecular targets and pathways. In biological systems, cyclo(Ile-Leu) can penetrate cell membranes due to its cyclic structure, which enhances its stability and bioavailability. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, cyclo(Ile-Leu) has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(Leu-Pro): Another cyclic dipeptide composed of leucine and proline, known for its antimicrobial properties.
Cyclo(Phe-Pro): A cyclic dipeptide containing phenylalanine and proline, studied for its potential anticancer activity.
Cyclo(Val-Pro): Composed of valine and proline, this cyclic dipeptide is investigated for its role in microbial communication
Uniqueness of Cyclo(Ile-Leu)
Cyclo(Ile-Leu) is unique due to its specific amino acid composition, which imparts distinct physicochemical properties and biological activities. Its stability, resistance to enzymatic degradation, and ability to penetrate cell membranes make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
3-butan-2-yl-6-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H22N2O2/c1-5-8(4)10-12(16)13-9(6-7(2)3)11(15)14-10/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
CCMDAWLYCNFDFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


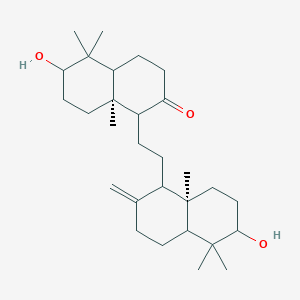
![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
![5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; dicha](/img/structure/B15145730.png)
![[2-(1H-indol-2-yl)ethyl]dimethylamine](/img/structure/B15145733.png)
![5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15145738.png)
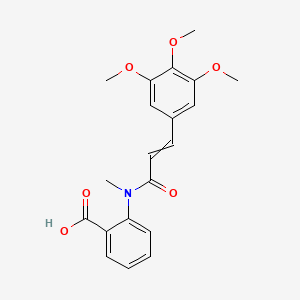
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)

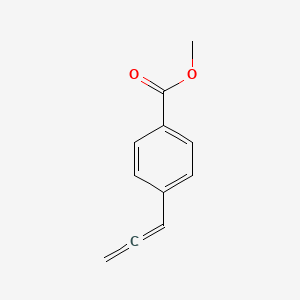
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
